Methyl sulfate; neostigmine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

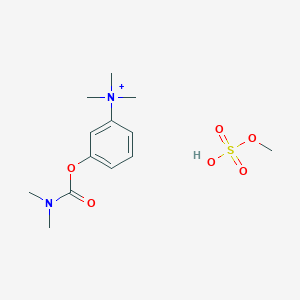

Methyl sulfate; neostigmine is a compound that combines the properties of methyl sulfate and neostigmine. Neostigmine is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Methyl sulfate is often used as a counterion in the formation of neostigmine methyl sulfate, enhancing its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neostigmine methyl sulfate involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and dimethylcarbamoyl chloride . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and triethylamine .

Industrial Production Methods

Industrial production of neostigmine methyl sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Impurities are monitored and minimized through various purification steps .

Chemical Reactions Analysis

Types of Reactions

Neostigmine methyl sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups in the compound.

Reduction: This reaction can modify the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, sodium bicarbonate, and dimethylaminopyridine . The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various positional isomers and analogues of neostigmine methyl sulfate, such as benzenaminium derivatives .

Scientific Research Applications

Neostigmine methyl sulfate has a wide range of scientific research applications:

Mechanism of Action

Neostigmine methyl sulfate works by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, neostigmine increases the levels of acetylcholine in the synapse, enhancing neuromuscular transmission . This mechanism is particularly useful in conditions like myasthenia gravis, where muscle strength is compromised .

Comparison with Similar Compounds

Similar Compounds

Physostigmine: Another cholinesterase inhibitor but differs in its ability to cross the blood-brain barrier.

Pyridostigmine: Similar to neostigmine but has a longer duration of action.

Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.

Uniqueness

Neostigmine methyl sulfate is unique in its combination of high potency and relatively short duration of action, making it suitable for both therapeutic and diagnostic applications . Its inability to cross the blood-brain barrier reduces central nervous system side effects, making it safer for certain clinical uses .

Properties

Molecular Formula |

C13H23N2O6S+ |

|---|---|

Molecular Weight |

335.40 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl hydrogen sulfate |

InChI |

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1; |

InChI Key |

OSZNNLWOYWAHSS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.